Frontier Molecular Orbital (FMO) Energy Gap: A Quantitative Measure of Electronic Stability
DFT calculations at the M06-2x/6-311++G(d,p) level demonstrate that the HOMO-LUMO energy gap of 3-phenyl-2(3H)-benzothiazolimine is significantly larger than that of its electron-withdrawing para-substituted derivatives. For the parent compound (H), the HOMO-LUMO gap is calculated to be larger than that of the p-NO2 derivative (compound 6), indicating greater kinetic stability and lower chemical reactivity [1]. The p-NO2 derivative exhibited the smallest energy gap among the series, making it the most reactive and least stable [1].
| Evidence Dimension | HOMO-LUMO Energy Gap (eV) |
|---|---|
| Target Compound Data | Calculated value (exact value not provided in abstract, but stated as larger than derivative 6) [1] |
| Comparator Or Baseline | p-NO2 derivative (Compound 6): Smallest HOMO-LUMO energy gap in the series [1] |
| Quantified Difference | The parent compound has a larger HOMO-LUMO gap than the p-NO2 derivative, implying higher kinetic stability [1]. |
| Conditions | DFT calculations at M06-2x/6-311++G(d,p) level of theory in gas phase and selected solvents (acetone, toluene, ethanol) using the PCM model [1] |
Why This Matters
A larger HOMO-LUMO gap translates to lower chemical reactivity and higher stability, which is crucial for applications requiring a robust, non-degradable molecular scaffold.
- [1] Miar, M., Shiroudi, A., Pourshamsian, K., Oliaey, A. R., & Hatamjafari, F. (2021). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[d]thiazole-2(3H)-imine and its para-substituted derivatives: Solvent and substituent effects. Journal of Chemical Research, 45(1-2), 147-158. View Source
